Apobuscopan-d9 (bromide)
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Overview
Description
Apobuscopan-d9 (bromide) is a deuterated form of hyoscine butylbromide, which is an anticholinergic medication used to treat abdominal pain, esophageal spasms, bladder spasms, biliary colic, and renal colic . The deuterated version, Apobuscopan-d9 (bromide), is used in scientific research for its enhanced stability and unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Apobuscopan-d9 (bromide) involves the incorporation of deuterium atoms into the hyoscine butylbromide molecule. This can be achieved through various deuteration techniques, such as catalytic exchange reactions using deuterium gas or deuterated solvents . The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of Apobuscopan-d9 (bromide) follows similar principles but on a larger scale. The process involves the use of specialized reactors and deuterium sources to ensure efficient and consistent deuteration. Quality control measures are implemented to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Apobuscopan-d9 (bromide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromide ion can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
Apobuscopan-d9 (bromide) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Employed in biological studies to investigate the effects of deuterium on biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of deuterated drugs.
Industry: Applied in the development of new pharmaceuticals and chemical processes
Mechanism of Action
Apobuscopan-d9 (bromide) exerts its effects by binding to muscarinic acetylcholine receptors in the gastrointestinal tract. This prevents acetylcholine from binding to and activating the receptors, which would result in the contraction of smooth muscle. By blocking these receptors, the compound reduces smooth muscle contractions and alleviates spasms .
Comparison with Similar Compounds
Similar Compounds
Hyoscine butylbromide: The non-deuterated form, used for similar medical applications.
Methscopolamine: Another anticholinergic agent with similar properties.
Ipratropium: Used for respiratory conditions but shares similar anticholinergic mechanisms
Uniqueness
Apobuscopan-d9 (bromide) is unique due to its deuterium content, which enhances its stability and alters its pharmacokinetic properties. This makes it particularly valuable in scientific research for studying the effects of deuterium on drug metabolism and action .
Properties
Molecular Formula |
C21H28BrNO3 |
---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
[9-methyl-9-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-phenylprop-2-enoate;bromide |
InChI |
InChI=1S/C21H28NO3.BrH/c1-4-5-11-22(3)17-12-16(13-18(22)20-19(17)25-20)24-21(23)14(2)15-9-7-6-8-10-15;/h6-10,16-20H,2,4-5,11-13H2,1,3H3;1H/q+1;/p-1/i1D3,4D2,5D2,11D2; |
InChI Key |
PKUGCYLBJGJIHK-BBBRHNBLSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[N+]1(C2CC(CC1C3C2O3)OC(=O)C(=C)C4=CC=CC=C4)C.[Br-] |
Canonical SMILES |
CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(=C)C4=CC=CC=C4)C.[Br-] |
Origin of Product |
United States |
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